molecular formula C26H27N3O5S B11585865 2-ethoxy-4-[(Z)-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

2-ethoxy-4-[(Z)-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

Cat. No.: B11585865
M. Wt: 493.6 g/mol
InChI Key: MJWHEPYCVGSWMY-KQWNVCNZSA-N
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Description

2-ETHOXY-4-{[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The unique structure of this compound, which includes a triazole and thiadiazine ring, makes it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 2-ETHOXY-4-{[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-ETHOXY-4-{[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE has a wide range of scientific research applications. It has been studied for its potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These diverse applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The triazole and thiadiazine rings allow it to form specific interactions with different target receptors, making it effective in modulating various biological processes .

Comparison with Similar Compounds

Compared to other similar compounds, 2-ETHOXY-4-{[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE stands out due to its unique structure and diverse pharmacological activities. Similar compounds include other triazolothiadiazines, which also exhibit various biological activities but may differ in their specific applications and effectiveness .

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-[6-oxo-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C26H27N3O5S/c1-4-6-7-14-33-20-11-9-19(10-12-20)24-27-26-29(28-24)25(31)23(35-26)16-18-8-13-21(34-17(3)30)22(15-18)32-5-2/h8-13,15-16H,4-7,14H2,1-3H3/b23-16-

InChI Key

MJWHEPYCVGSWMY-KQWNVCNZSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC(=O)C)OCC)/SC3=N2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OCC)SC3=N2

Origin of Product

United States

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